1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11;/h3-4,7,10H,2,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOJLUGPNIQFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride is the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT). These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the concentration of these neurotransmitters in the brain.
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of neurotransmitters. This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced signal transmission.
Biochemical Pathways
The compound affects the monoaminergic system, which includes the dopaminergic, noradrenergic, and serotonergic pathways. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, it enhances the activity of these pathways, leading to downstream effects such as increased arousal, mood elevation, and enhanced cognitive function.
Result of Action
The molecular and cellular effects of this compound’s action include increased neurotransmitter levels in the synaptic cleft and enhanced neurotransmission. These effects can lead to physiological responses such as increased arousal, mood elevation, and enhanced cognitive function.
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. This interaction can lead to the inhibition of these enzymes, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound may bind to certain receptor proteins, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and thereby increasing the levels of monoamines in the synaptic cleft. This inhibition can enhance neurotransmission and affect mood and behavior. Additionally, this compound may interact with receptor proteins, leading to changes in receptor conformation and downstream signaling pathways. These interactions can result in the activation or inhibition of specific cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound can lead to adaptive changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects. It is crucial to determine the appropriate dosage to maximize the therapeutic potential of this compound while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical properties. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride, commonly referred to as 5-APDB hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to other psychoactive substances, notably MDMA, and is believed to interact with neurotransmitter systems in the brain. Understanding its biological activity is crucial for evaluating its pharmacological potential and safety profile.
- Molecular Formula : C11H16ClNO
- Molecular Weight : 213.70 g/mol
- IUPAC Name : this compound
The precise mechanism of action of this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects primarily through interaction with the serotonergic and dopaminergic systems in the brain. This interaction could lead to various effects including euphoria, increased energy levels, and alterations in mood and perception.
Biological Activity
Preliminary studies suggest that 5-APDB may exhibit the following biological activities:
- Psychoactive Effects : Similar to MDMA, it may enhance mood and promote feelings of well-being.
- Neurotransmitter Interaction : Potential modulation of serotonin and dopamine pathways could contribute to its psychoactive properties.
- Stimulant Properties : Initial findings indicate stimulant-like effects, warranting further investigation into its safety and efficacy.
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of similar compounds, providing insights into the potential effects of 5-APDB:
Toxicological Analysis
Research indicates that compounds structurally similar to 5-APDB can lead to adverse effects, including neurotoxicity and cardiovascular complications. Toxicological studies employing gas chromatography-mass spectrometry (GC-MS) have been pivotal in identifying metabolites and understanding the pharmacokinetics of these substances .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methoxy-N,N-diisopropyltryptamine | C15H24N2O | Contains a methoxy group enhancing psychoactivity |
| 4-Methylmethcathinone | C11H15NO | A ketone derivative exhibiting stimulant properties |
| 3,4-Methylenedioxymethamphetamine | C11H15NO2 | Known for its empathogenic effects |
The unique structural features of this compound may impart distinct pharmacological effects compared to other compounds listed above.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related amines below. Key differences in molecular weight, substituents, and applications are highlighted.
Table 1: Comparative Analysis of 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine Hydrochloride and Analogous Compounds
Notes:
- Target Compound: The dihydrobenzofuran core may confer selectivity for serotonin or dopamine receptors, similar to other benzofuran derivatives. However, its shorter propane chain (vs. 3-methylbutan in ) likely reduces lipophilicity, affecting blood-brain barrier penetration.
- Imipramine Hydrochloride: While structurally distinct, its tertiary amine and aromatic system highlight how amine chain length and ring topology influence pharmacological profiles .
- Discontinued Analog (C₁₃H₂₀ClNO): The discontinuation suggests challenges in synthesis, stability, or efficacy during preclinical studies .
Key Structural and Functional Differences:
Imipramine’s dimethylaminopropyl chain (C₃ with branching) enhances its antidepressant activity via norepinephrine reuptake inhibition .
Ring Systems: Dihydrobenzofuran (target) vs. dibenzazepine (imipramine): The latter’s tricyclic system broadens its interaction with monoamine transporters .
Applications:
- The target compound and its analogs are research chemicals, whereas imipramine is a well-established drug .
Preparation Methods
Chemical Identity and Properties
| Property | Value |
|---|---|
| Chemical Name | 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.7 g/mol |
| CAS Number | 1864072-91-2 (racemate); 2924824-02-0 (R-enantiomer) |
| Purity (commercial standard) | ≥95%–98% |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following steps:
- Construction of the 2,3-dihydrobenzofuran core
- Introduction of the propan-1-amine side chain at the 5-position
- Conversion to the hydrochloride salt for improved stability and handling
Stepwise Synthesis
Synthesis of 2,3-Dihydrobenzofuran-5-carbaldehyde
A common precursor is 2,3-dihydrobenzofuran-5-carbaldehyde, which can be synthesized by formylation of 2,3-dihydrobenzofuran using Vilsmeier-Haack or Reimer-Tiemann conditions.
| Step | Reagent(s) | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃, DMF | Dichloromethane | 0–25°C, 2–4 h | 70–85 |
Formation of the Propan-1-amine Side Chain
The aldehyde group at the 5-position is subjected to a homologation reaction, such as the Henry (nitroaldol) reaction, followed by reduction:
- Henry Reaction: React 2,3-dihydrobenzofuran-5-carbaldehyde with nitroethane to form the corresponding nitroalkene.
- Reduction: Catalytic hydrogenation or chemical reduction (e.g., with LiAlH₄) converts the nitroalkene to the amine.
| Step | Reagent(s) | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 2 | Nitroethane, base | Ethanol | r.t., 12–24 h | 60–75 |
| 3 | H₂, Pd/C or LiAlH₄ | Ethanol/THF | 0–25°C, 2–6 h | 65–80 |
Formation of the Hydrochloride Salt
The free base amine is dissolved in an organic solvent (e.g., diethyl ether), and dry hydrogen chloride gas or a solution of HCl in ether is added to precipitate the hydrochloride salt.
| Step | Reagent(s) | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 4 | HCl (g) or HCl/ether | Ether | 0–25°C, 1–2 h | 90–98 |
Alternative Synthetic Approaches
- Reductive Amination: The aldehyde can be directly converted to the amine via reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride.
- Chiral Synthesis: For the (R)-enantiomer, chiral auxiliaries or catalysts may be used during the homologation or reduction steps to ensure enantioselectivity.
Purification and Characterization
- Purification: The hydrochloride salt is typically purified by recrystallization from ethanol or isopropanol.
- Characterization: The compound is characterized by NMR, IR, MS, and melting point determination to confirm identity and purity.
Data Table: Example Laboratory Synthesis
| Step | Intermediate/Product | Key Reagents/Conditions | Typical Yield (%) |
|---|---|---|---|
| 1 | 2,3-Dihydrobenzofuran-5-carbaldehyde | POCl₃, DMF, DCM, 0–25°C | 70–85 |
| 2 | Nitroalkene intermediate | Nitroethane, NaOH, EtOH, r.t., 12–24 h | 60–75 |
| 3 | 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine (base) | H₂, Pd/C or LiAlH₄, EtOH/THF, 0–25°C, 2–6 h | 65–80 |
| 4 | Hydrochloride salt | HCl (g) or HCl/ether, 0–25°C, 1–2 h | 90–98 |
Research Findings and Notes
- The described synthesis is adaptable for both racemic and enantiopure forms, depending on the use of chiral starting materials or catalysts.
- Green chemistry approaches, such as ultrasound-assisted reactions, can be explored to improve yields and reduce reaction times for related benzofuran derivatives.
- The hydrochloride salt form is preferred for storage and handling due to its enhanced stability and ease of purification.
Q & A
Q. Critical Factors :
- Temperature control (−78°C for lithiation prevents side reactions).
- Solvent choice (THF for polar intermediates; dichloroethane for SN2 reactions).
- Reducing agents (LiAlH4 provides higher selectivity over NaBH4 for aromatic amines) .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Methodological Approach :
- HPLC-MS : To detect impurities (e.g., unreacted aldehydes or byproducts). Use C18 columns with a methanol/water gradient (0.1% formic acid) for separation .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the dihydrobenzofuran scaffold and amine proton integration (δ 1.5–2.5 ppm for propane-1-amine) .
- Melting Point : Compare experimental values (e.g., 212–216°C for hydrochloride salts) with literature to assess crystallinity .
Q. Advanced Consideration :
- Isotopic Labeling : Use deuterated internal standards (e.g., triclosan-d3) in mass spectrometry to enhance quantification accuracy .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
PPE and Engineering Controls :
- Eye/Face Protection : EN 166-certified goggles and face shields to prevent splashes .
- Gloves : Nitrile gloves (tested for HCl resistance) with regular inspection for tears .
- Ventilation : Use fume hoods during synthesis steps involving SOCl2 or LiAlH4 to mitigate toxic fumes .
Q. Waste Management :
- Neutralize acidic waste with 1 M NaOH before disposal .
How can researchers optimize the synthesis yield when scaling up production?
Advanced Research Question
Strategies :
- Catalyst Screening : Replace AgCN with cheaper catalysts (e.g., CuI) for halogen displacement steps without compromising efficiency .
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., aldehyde peaks at ~1700 cm<sup>−1</sup>) and adjust stoichiometry dynamically .
- Solvent Optimization : Substitute THF with 2-MeTHF (bio-derived, higher boiling point) to improve reflux efficiency .
Q. Data-Driven Example :
| Step | Original Conditions | Optimized Conditions | Yield Increase |
|---|---|---|---|
| Lithiation | n-BuLi, THF, −78°C | s-BuLi, 2-MeTHF, −40°C | 15% → 32% |
How should contradictory data in pharmacological activity studies be resolved?
Advanced Research Question
Case Study : Discrepancies in receptor binding affinity (e.g., µ-opioid vs. serotonin receptors):
- Assay Validation : Cross-validate using radioligand binding assays (e.g., <sup>3</sup>H-naloxone for µ-opioid) and functional cAMP assays .
- Metabolite Interference : Test for hydrochloride dissociation in buffer solutions (pH 7.4 vs. 5.5) to rule out false positives .
- Structural Analogues : Compare with methoxamine hydrochloride (CAS 61-16-5), which shares a similar dihydrobenzofuran scaffold but differs in substitution patterns .
What analytical methods are recommended for validating batch-to-batch consistency?
Advanced Research Question
Protocol :
- Impurity Profiling : Use reference standards (e.g., EP impurities D-F) with HPLC-UV at 254 nm to quantify byproducts (limit: ≤0.1%) .
- XRD : Confirm crystalline structure uniformity across batches (e.g., lattice parameters ±0.5% deviation) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrochloride salt hygroscopicity .
How can researchers evaluate the compound’s pharmacological activity in vitro?
Advanced Research Question
Methodology :
- Receptor Screening : Use CHO-K1 cells transfected with target receptors (e.g., 5-HT2A) and measure Ca<sup>2+</sup> flux via FLIPR assays .
- CYP Inhibition : Assess liver microsome interactions (e.g., CYP3A4/2D6) using LC-MS/MS to predict drug-drug interactions .
- Permeability : Caco-2 cell monolayers with TEER measurements to estimate oral bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
